molecular formula C16H19N3OS B11379793 6-(2-Ethoxyphenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11379793
M. Wt: 301.4 g/mol
InChI Key: PHUCPRZTADWQES-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains an imidazo[2,1-b][1,3,4]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxyphenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 2-ethoxybenzaldehyde with 2-methylpropylamine to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the imidazo[2,1-b][1,3,4]thiadiazole core, potentially leading to ring-opened products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the imidazo[2,1-b][1,3,4]thiadiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-Ethoxyphenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, compounds with the imidazo[2,1-b][1,3,4]thiadiazole core have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound might focus on its efficacy and mechanism of action in various biological systems.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole likely involves interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3,4]thiadiazole core can interact with biological macromolecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole
  • 6-(2-Methoxyphenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole
  • 6-(2-Chlorophenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

The presence of the ethoxy group in 6-(2-Ethoxyphenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole may confer unique chemical and biological properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N3OS/c1-4-20-14-8-6-5-7-12(14)13-10-19-16(17-13)21-15(18-19)9-11(2)3/h5-8,10-11H,4,9H2,1-3H3

InChI Key

PHUCPRZTADWQES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=CN3C(=N2)SC(=N3)CC(C)C

Origin of Product

United States

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